

A Technical Guide to the Structural Elucidation of Methyl 11-methyltridecanoate

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Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

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This technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the structural elucidation of **Methyl 11-methyltridecanoate**, a branched-chain fatty acid methyl ester (FAME). The document outlines key experimental protocols, data interpretation, and visualizations to aid researchers in the identification and characterization of this molecule.

Introduction

Methyl 11-methyltridecanoate (C15H30O2, CAS No. 5487-62-7) is an anteiso-branched-chain fatty acid methyl ester. The precise determination of its molecular structure is critical for its application in various research fields, including lipidomics and as a reference standard. This guide details the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for its unambiguous structural characterization.

Core Analytical Techniques

The primary methods for the structural elucidation of **Methyl 11-methyltridecanoate** are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

GC-MS is a powerful technique for the analysis of volatile compounds like FAMEs. It provides information on the molecular weight and fragmentation pattern, which is crucial for identifying



the position of the methyl branch.

Expected Mass Spectral Data

While a publicly available mass spectrum for **Methyl 11-methyltridecanoate** is not readily accessible, the fragmentation pattern can be predicted based on the known behavior of anteiso-branched-chain FAMEs. For comparison, the mass spectrum of the isomeric isobranched FAME, Methyl 12-methyltridecanoate, shows characteristic fragments.

m/z	Interpretation for Methyl 11- methyltridecanoate (Predicted)
242	Molecular Ion [M]+
213	Loss of an ethyl group (-C2H5) from the branched end [M-29]+
185	Loss of a butyl group (-C4H9) including the branch [M-57]+
74	McLafferty rearrangement fragment, characteristic of methyl esters

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of **Methyl 11-methyltridecanoate** is expected to show characteristic signals for the methyl ester, the terminal methyl groups of the branched chain, and the long methylene chain. The chemical shifts can be estimated based on analogous straight-chain and branched-chain FAMEs.



Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	Methoxy group (- OCH₃)
~2.30	Triplet	2H	Methylene group α to carbonyl (C2, -CH2-COO)
~1.62	Multiplet	2H	Methylene group β to carbonyl (C3, -CH2-C-COO)
~1.50	Multiplet	1H	Methine proton at the branch point (C11)
~1.26	Broad Singlet	~16H	Methylene groups in the chain
~0.86	Triplet	3H	Terminal methyl group (C13)
~0.85	Doublet	3H	Methyl group at the branch point (C11- CH ₃)

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will distinguish the carbonyl carbon, the methoxy carbon, the carbons at the branch point, and the different methylene and methyl carbons in the chain. Data for the isomeric Methyl 12-methyltridecanoate can be found in public databases and serves as a useful comparison.[1]



Chemical Shift (δ) ppm (Predicted)	Assignment
~174.4	Carbonyl carbon (C1, -COO-)
~51.4	Methoxy carbon (-OCH₃)
~36.0	Methine carbon at branch point (C11)
~34.1	Methylene α to carbonyl (C2)
~29.0 - 29.7	Methylene carbons in the long chain
~27.0	Methylene adjacent to the branch (C10)
~25.0	Methylene β to carbonyl (C3)
~19.0	Methyl carbon at the branch point (C11-CH ₃)
~11.0	Terminal methyl carbon (C13)

Experimental Protocols

For analysis, fatty acids are typically converted to their methyl esters to increase volatility for GC-MS.

Acid-Catalyzed Esterification Protocol:

- Dissolve the fatty acid sample in anhydrous methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% v/v).
- Reflux the mixture for 1-2 hours.
- After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.
- Wash the organic layer with a dilute sodium bicarbonate solution and then with water.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

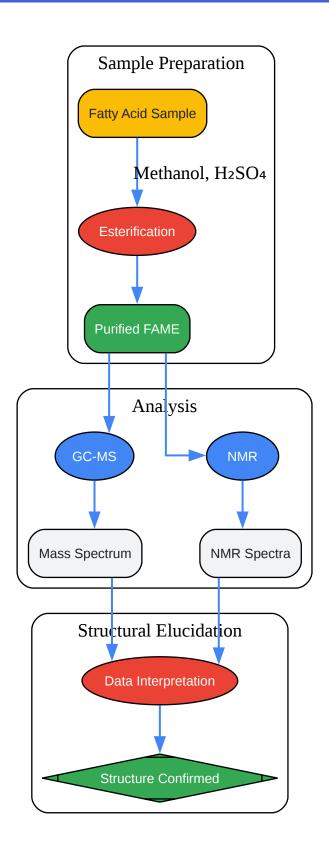


Parameter	Value
GC Column	DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness)
Injector Temperature	250 °C
Carrier Gas	Helium at a constant flow rate (e.g., 1 mL/min)
Oven Program	Initial temperature 100 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min
MS Ion Source	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-300

- Dissolve approximately 5-10 mg of the purified Methyl 11-methyltridecanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- For ¹³C NMR, a proton-decoupled sequence should be used.

Visualizations

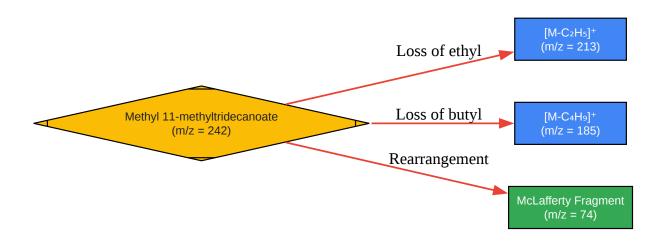




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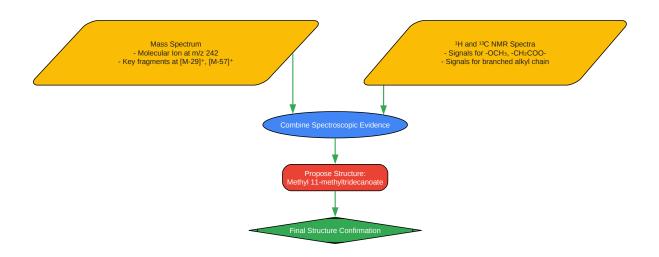
Experimental Workflow for Structural Elucidation.





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Predicted Mass Spectral Fragmentation Pathway.



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Logical Process for Structural Elucidation.



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References

- 1. Methyl 12-methyltridecanoate | C15H30O2 | CID 21204 PubChem [pubchem.ncbi.nlm.nih.gov]
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